molecular formula C19H16N4O3S2 B6513239 N-{4-[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]phenyl}acetamide CAS No. 667910-42-1

N-{4-[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]phenyl}acetamide

Cat. No. B6513239
CAS RN: 667910-42-1
M. Wt: 412.5 g/mol
InChI Key: CBROJBIFOIQQCN-UHFFFAOYSA-N
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Description

“N-{4-[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]phenyl}acetamide” is a complex organic compound. It contains an imidazo[2,1-b][1,3]thiazole ring, which is a significant class of nitrogen- and sulfur-containing heterocyclic compounds . These compounds are known for their diverse biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone . In one study, a yield of 62% was reported .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its complex structure. The presence of the imidazo[2,1-b][1,3]thiazole ring and other functional groups can lead to a variety of reaction pathways .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point can be determined experimentally . Spectroscopic techniques like NMR can provide information about its chemical structure .

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, compounds with similar structures have shown various biological activities. For instance, some have shown anticancer activity , while others have shown anti-inflammatory and analgesic activity .

Future Directions

The future research directions for this compound could involve further exploration of its biological activities. Given its structural similarity to compounds with known biological activities, it could be a promising candidate for drug development .

properties

IUPAC Name

N-[4-[(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-13(24)20-15-6-8-17(9-7-15)28(25,26)22-16-4-2-14(3-5-16)18-12-23-10-11-27-19(23)21-18/h2-12,22H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBROJBIFOIQQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide

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